N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Its structure is characterized by methoxy-substituted aryl groups at positions 2,4 (on the phenyl ring) and 4-methoxyphenyl at position 6, with a methyl group at position 2.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-13-20(21(26)23-17-10-9-16(28-3)11-19(17)29-4)30-22-24-18(12-25(13)22)14-5-7-15(27-2)8-6-14/h5-12H,1-4H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQAURIOBWSZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as hole-transporting materials (htms) in perovskite solar cells (pscs). These HTMs play a significant role in extracting holes from perovskite to metal electrodes, reducing non-radiative recombination at the interface, and thus achieving high efficiency of devices.
Mode of Action
The compound’s interaction with its targets involves the formation of a conjugated π-bridge. This structure allows for efficient hole transport, which is crucial for the operation of PSCs. The compound’s mode of action is primarily through its interaction with the perovskite layer in the solar cell, facilitating the movement of charge carriers.
Biochemical Pathways
, it is known that the compound plays a role in the photoelectric properties of PSCs. It contributes to the high extinction coefficient, long charge-diffusion length, broad optical absorption, and high stability of the perovskite materials used in these cells.
Pharmacokinetics
The compound’s high hole mobility suggests that it may have good transport properties within the solar cell.
Result of Action
The result of the compound’s action is an increase in the power conversion efficiency (PCE) of PSCs. The compound’s high hole mobility and uniform smooth film morphology promote a higher fill factor, leading to a better PCE.
Action Environment
The action of N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is influenced by the environment within the solar cell. Factors such as the quality of the perovskite layer, the presence of other HTMs, and the overall design and construction of the solar cell can all impact the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide would depend on its structure and functional groups. Given its structure, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context.
Cellular Effects
The effects of this compound on cells would depend on its biochemical properties. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound would be determined by its interactions with biomolecules. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would depend on its stability, degradation, and long-term effects on cellular function. These aspects could be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models would vary with dosage. Studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound could be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its biochemical properties. It could interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound would depend on its biochemical properties and interactions with cellular components. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications.
Biological Activity
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS Number: 852135-06-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.5 g/mol. The structural features include:
- Imidazole and Thiazole Rings : These heterocyclic components are known for their biological significance.
- Methoxy Substituents : The presence of methoxy groups on the phenyl rings enhances lipophilicity and may affect binding affinities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O4S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 852135-06-9 |
Anticancer Properties
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. A study highlighted that similar imidazole derivatives showed potent inhibition against various cancer cell lines, with some compounds achieving submicromolar GI50 values against colorectal and lung cancer cells .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation in cancer cells .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. Key factors include:
- Substitution on the Phenyl Rings : The presence of electron-donating groups such as methoxy enhances activity by increasing electron density, which may improve binding to biological targets .
- Positioning of Functional Groups : The arrangement of the thiazole and imidazole rings plays a crucial role in determining the compound's overall potency against cancer cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Imidazole Derivatives : A comprehensive evaluation demonstrated that certain imidazole derivatives exhibited IC50 values below 5 µM against multiple cancer cell lines, indicating strong anticancer potential .
- Thiazole Compounds : Research on thiazole-based compounds revealed promising results in terms of cytotoxicity against various tumor cell lines, with some compounds showing comparable efficacy to standard chemotherapeutics like cisplatin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related imidazo[2,1-b]thiazole and thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on Pharmacological Profiles
a. Imidazo[2,1-b]thiadiazole Derivatives
- Compound 3 (2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole): Structural Differences: Incorporates a nitro group and fluorine at the 4-fluoro-3-nitrophenyl position, contrasting with the target compound’s 2,4-dimethoxyphenyl group. Fluorine may improve membrane permeability . Spectral Data: Characterized by IR bands for C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹), absent in the target compound’s carboxamide structure .
b. ND-12025 (2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide):
- Structural Differences: Contains a trifluoromethylphenoxy-pyridine moiety instead of methoxy-substituted phenyl groups.
c. 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) :
- Structural Differences : Features a trimethoxyphenyl group vs. the target’s 2,4-dimethoxyphenyl.
- Impact : Trimethoxy substitution may improve solubility and binding affinity due to increased electron-donating effects. Melting point (157–158°C) suggests higher crystallinity than the target compound .
a. Cytotoxicity in Imidazo[2,1-b]thiazole Derivatives
- Compound 3c ([6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide derivative): Demonstrated potent cytotoxicity against prostate cancer (PC-3, log₁₀GI₅₀ < -8.00).
b. CYP3A4 Inhibition in Thiazole Carboxamides
Physicochemical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
